1-Tert-butyl 3-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate is a synthetic organic compound characterized by its unique molecular structure and properties. It is classified under the category of piperidine derivatives, which are known for their significant roles in medicinal chemistry and various industrial applications. The compound has garnered attention due to its potential applications in pharmaceuticals and chemical research.
The compound is cataloged under the CAS number 1356339-26-8 and has a molecular formula of CHFN\O, with a molecular weight of 293.31 g/mol . It falls into the broader category of fluorinated compounds and piperidine derivatives, which are often utilized in the synthesis of biologically active molecules.
The synthesis of 1-tert-butyl 3-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate typically involves several steps, including the formation of the piperidine ring and the introduction of the tert-butyl and ethyl groups along with the difluoromethyl substituents.
Technical Details:
The molecular structure of 1-tert-butyl 3-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate features a piperidine ring substituted at positions 1, 3, and 5. The presence of two fluorine atoms at the 5-position significantly influences its chemical behavior.
1-Tert-butyl 3-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate can undergo various chemical reactions typical of piperidine derivatives:
Technical Details:
Research into similar compounds suggests that modifications in structure can lead to significant changes in biological activity, making further investigation into this compound's mechanism essential.
1-Tert-butyl 3-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate exhibits several notable physical properties:
The chemical properties include:
1-Tert-butyl 3-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate holds potential applications in various scientific fields:
The construction of the piperidine scaffold in 1-tert-butyl 3-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate employs two principal cyclization methodologies, each offering distinct stereochemical outcomes. The Michael addition-cyclization cascade utilizes ethyl acrylate derivatives and protected amino aldehydes under basic conditions (e.g., K₂CO₃ in anhydrous DMF). This approach facilitates C–N bond formation at ambient temperatures but often requires rigorous exclusion of moisture to prevent ester hydrolysis [5].
Alternatively, the intramolecular Dieckmann condensation strategy employs linear precursors with pre-installed tert-butoxycarbonyl (Boc) and ethyl ester functionalities. This method involves generating ester enolates with strong bases (e.g., LDA at –78°C) followed by cyclization to yield the 3-carbethoxy-4-piperidinone intermediate. While this route provides superior ring-closure efficiency, it necessitates precise stoichiometric control to minimize di-ketone byproducts [3] [7]. Recent advances have integrated organocatalytic asymmetric variants using cinchona alkaloid derivatives to access enantiomerically enriched piperidine cores, though industrial scalability remains challenging [5].
Table 1: Comparative Analysis of Piperidine Cyclization Methods
Method | Precursor | Conditions | Yield Range | Key Advantage |
---|---|---|---|---|
Michael Addition | Ethyl acrylate + Amino aldehyde | K₂CO₃, DMF, 25°C, 24h | 45-65% | Mild temperatures |
Dieckmann Condensation | Diethyl N-Boc-aminodicarboxylate | LDA, THF, –78°C, 1h | 70-85% | High ring-closure efficiency |
Organocatalytic Cyclization | Acrylate-imine conjugate | Thiourea catalyst, CH₂Cl₂ | 50-75% | Enantioselectivity (up to 90% ee) |
Incorporating the geminal difluoro motif at the C5 position exploits the electrophilic fluorination of enolates derived from 4-oxopiperidine intermediates. The critical step involves deprotonation α to the ketone using lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran at –40°C, generating a configurationally stable enolate. Subsequent treatment with N-fluorobenzenesulfonimide (NFSI) or Selectfluor® delivers the 5,5-difluoro-4-oxopiperidine system with diastereoselectivities exceeding 8:1 [3] [7].
The solvent polarity profoundly influences fluorination stereoselectivity. Non-polar solvents (e.g., toluene) favor syn-diastereomers via chelated transition states, while polar aprotic solvents (e.g., DMF) diminish selectivity. Additive screening reveals that Ti(OiPr)₄ enhances anti-selectivity by forming a rigid tetracoordinated enolate complex, enabling access to both diastereomers from a single precursor [5]. Post-fluorination, sodium borohydride reduction converts the ketone to an alcohol, though this intermediate is typically dehydrated in situ using acidic silica gel to furnish the saturated 5,5-difluoropiperidine [3].
Table 2: Fluorination Reagents and Their Performance Profiles
Reagent | Solvent | Temperature | Diastereoselectivity (syn:anti) | Yield | Remarks |
---|---|---|---|---|---|
NFSI | THF | –40°C | 8:1 | 75% | Low-cost, requires anhydrous conditions |
Selectfluor® | MeCN | 0°C | 5:1 | 82% | Air-stable, hygroscopic |
NFSI + Ti(OiPr)₄ | Toluene | –78°C | 1:9 | 68% | Reversible stereocontrol |
1.3. tert-Butyl and Ethyl Esterification: Protecting Group Dynamics
The installation of orthogonal ester groups—tert-butyl at N1 and ethyl at C3—serves dual purposes: facilitating sequential deprotection and enabling divergent functionalization. The Boc protection employs di-tert-butyl dicarbonate (Boc₂O) with catalytic 4-dimethylaminopyridine (DMAP) in dichloromethane, achieving near-quantitative yields. This group’s acid-lability (cleavable with TFA in CH₂Cl₂) permits selective removal without disrupting the robust ethyl ester [5] [4].
Conversely, ethyl esterification typically precedes Boc protection by reacting the piperidine-3-carboxylic acid with ethyl bromide in the presence of potassium carbonate. Recent studies demonstrate that microwave-assisted coupling using HATU/DIPEA significantly accelerates this step (10 minutes vs. 12 hours conventional heating), minimizing epimerization at stereocenters [5]. The ethyl group’s stability toward nucleophiles enables subsequent transformations at the Boc-protected amine, such as reductive amination or acylation, which are pivotal for generating peptide mimetics or protease inhibitors [7].
Solvent selection critically impacts reaction kinetics and diastereoselectivity throughout the synthesis. Dichloromethane (DCM) excels in Boc protection due to its ability to dissolve Boc₂O and piperidine substrates while stabilizing carbocation intermediates. For fluorination, tetrahydrofuran (THF) proves optimal by solubilizing enolates and facilitating low-temperature reactions [5].
Catalytic innovations focus on minimizing racemization during esterification. Zirconocene dichloride (Cp₂ZrCl₂) emerges as a superior alternative to DMAP for ester couplings, reducing epimerization at C3 from 15% to <3% while operating at ambient temperature [5]. Additionally, flow chemistry systems enhance the Dieckmann cyclization step by enabling rapid heat dissipation, suppressing diketone byproducts, and improving overall yields by 12–18% compared to batch reactors [3].
Temperature optimization remains paramount: fluorination below –40°C curbs enolate equilibration, while esterifications proceed optimally at 60°C under microwave irradiation. These parameters collectively enhance throughput for multigram-scale production of this pharmaceutically relevant building block [5] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0